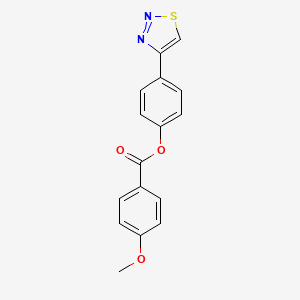
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate” is a chemical compound with the molecular weight of 312.35 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles were developed . These were then reduced to amines with zinc and acetic acid in isopropyl alcohol . Based on the obtained amines and salicylic aldehyde, Schiff bases exhibiting luminescence were synthesized .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N2O3S/c1-20-13-6-4-12(5-7-13)16(19)21-14-8-2-11(3-9-14)15-10-22-18-17-15/h2-10H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The formation of the 4-nitro isomer in this case can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 312.35 .Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties
A study investigated the biological activities of Schiff bases derived from 1,3,4-thiadiazole compounds, highlighting their DNA protective abilities and antimicrobial activity. Notably, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential utility in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Antioxidant Activities
Another research focused on the synthesis of 1,3,4-thiadiazole derivatives, including their antioxidant activities. The study found that compounds with methoxy groups displayed effective antioxidant activities, indicating their potential in preventing oxidative stress-related diseases (Gür et al., 2017).
Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine compounds substituted with 1,3,4-thiadiazole derivatives were explored for their photodynamic therapy applications. These compounds showed promising photophysical and photochemical properties, making them potential candidates for cancer treatment (Pişkin et al., 2020).
Anticancer Activity
Research on arylazothiazoles and 1,3,4-thiadiazoles using a novel copolymer catalyst revealed promising anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Gomha et al., 2015).
Antibacterial and Antioxidant Effects
A study on imidazo[2,1-b][1,3,4]thiadiazole compounds revealed their significant antibacterial and antioxidant capacities. The compounds showed high anti-tuberculosis activities and activity against gram-positive and negative bacteria, as well as notable antioxidant capacities (Taflan et al., 2019).
Antifungal Effect
Another research explored the antifungal effects of derivatives containing a 1,3,4-thiadiazole compound, demonstrating significant activity against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of accidental ingestion or contact with skin .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed for similar compounds . Additionally, the development of a synthetic approach to protected derivatives of 4-(hydroxyaminophenyl)- and 4-(dihydroxyaminophenyl)-1,2,3-thiadiazole and obtaining Schiff bases on their basis could be of interest .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as schiff bases derived from substituted 4-(aminophenyl)-1,2,3-thiadiazoles, have been shown to exhibit high antibacterial, antifungal, and antiviral activity .
Mode of Action
It is known that many thiadiazole derivatives interact with their targets by forming stable complexes, often through hydrogen bonding .
Biochemical Pathways
It is known that many thiadiazole derivatives can interfere with various enzymatic processes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the methoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Similar compounds have been shown to exhibit luminescence when excited by visible light, which could be useful for immunochemical analysis and photodynamic therapy .
Action Environment
It is known that the stability and activity of many thiadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical species .
Propiedades
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-20-13-6-4-12(5-7-13)16(19)21-14-8-2-11(3-9-14)15-10-22-18-17-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLATILKNVPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
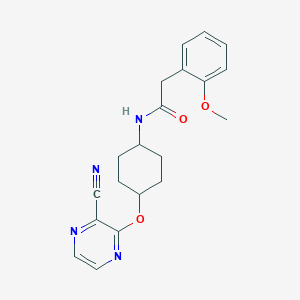
![[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2828314.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)
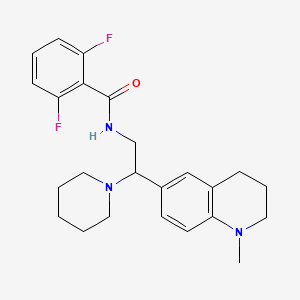

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)
![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)
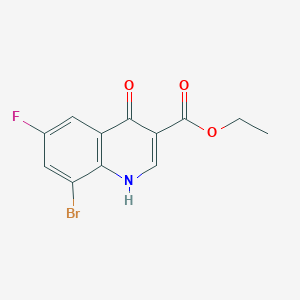
![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)
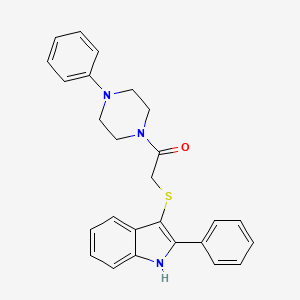
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)